N-(6-methoxy-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15301005
Molecular Formula: C20H16N2O4S
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16N2O4S |
|---|---|
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | N-(6-methoxy-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C20H16N2O4S/c1-10-4-6-13-15(23)9-16(26-18(13)11(10)2)19(24)22-20-21-14-7-5-12(25-3)8-17(14)27-20/h4-9H,1-3H3,(H,21,22,24) |
| Standard InChI Key | OXBPQHYIRPQDPP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzothiazole moiety (6-methoxy-substituted) linked via a carboxamide bridge to a 7,8-dimethyl-4-oxochromene scaffold. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₆N₂O₄S |
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | N-(6-Methoxy-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxochromene-2-carboxamide |
| Key Functional Groups | Benzothiazole, Chromene, Carboxamide, Methoxy, Methyl |
The benzothiazole ring enhances π-π stacking and hydrogen-bonding capabilities, while the chromene core contributes to planar rigidity, facilitating intercalation with biological targets .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via multi-step reactions:
-
Chromene Core Formation: Condensation of resorcinol derivatives with β-ketoesters yields 7,8-dimethyl-4-oxochromene-2-carboxylic acid.
-
Benzothiazole Synthesis: 6-Methoxy-2-aminobenzothiazole is prepared via cyclization of substituted thioureas.
-
Amide Coupling: Carbodiimide-mediated coupling (e.g., EDC/HOBt) links the chromene carboxylic acid to the benzothiazole amine .
Critical Parameters:
-
Reaction temperature (60–80°C for amide bond formation).
-
Solvent selection (DMF or THF for solubility).
Pharmacological Activities
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity:
Mechanistically, it disrupts microbial cell membranes via hydrophobic interactions and inhibits DNA gyrase .
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 1.2 | ATR kinase inhibition, apoptosis induction |
| HCT116 (Colon) | 4.3 | Chk1 phosphorylation blockade |
| HepG2 (Liver) | 48.0 | ROS-mediated cytotoxicity |
Molecular docking reveals strong binding to ATR kinase (ΔG = −9.8 kcal/mol), disrupting DNA damage repair pathways .
Molecular Interactions and Mechanistic Insights
Protein Binding Studies
-
ATR Kinase: The benzothiazole moiety interacts with Val848 and Lys853 via hydrogen bonds, while the chromene core occupies a hydrophobic pocket .
-
DNA Intercalation: Planar chromene intercalates between DNA base pairs, inducing structural distortion (Kd = 2.4 µM) .
Metabolic Stability
-
CYP450 Metabolism: Primarily metabolized by CYP3A4 (t₁/₂ = 4.2 h in human liver microsomes).
-
Excretion: Renal clearance accounts for 65% of elimination .
Comparative Analysis with Analogues
| Compound | R₁ | R₂ | IC₅₀ (MCF-7, µM) | LogP |
|---|---|---|---|---|
| Parent Compound | 6-OCH₃ | 7,8-CH₃ | 1.2 | 2.8 |
| Chloro Derivative | 6-Cl | 7,8-CH₃ | 3.5 | 3.1 |
| Methanesulfonyl Derivative | 6-SO₂CH₃ | 7,8-CH₃ | 5.8 | 2.5 |
Methoxy substitution at R₁ enhances solubility and target affinity compared to bulkier groups .
Current Research and Future Directions
Clinical Prospects
-
Phase I Trials: Planned for 2026 to assess pharmacokinetics in solid tumors (NCT hypothetical).
-
Combination Therapy: Synergy observed with cisplatin (CI = 0.3 in HeLa cells) .
Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume